molecular formula C11H16ClNO2 B14880504 2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride

2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride

Cat. No.: B14880504
M. Wt: 229.70 g/mol
InChI Key: OFPBMGOGAFUKOD-UHFFFAOYSA-N
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Description

2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO2 It is a white crystalline powder that is soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylacetic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of 4-(3-aminopropyl)phenylacetic acid in a suitable solvent, such as ethanol or water.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonyl, or halogen.

Scientific Research Applications

2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. Upon binding to its target, the compound can inhibit enzymatic activity, alter cellular signaling pathways, and affect physiological responses. For example, it may impact insulin signaling, cell proliferation, and immune responses by inhibiting the activity of protein tyrosine phosphatase non-receptor type 1 (PTPN1).

Comparison with Similar Compounds

2-(4-(3-Aminopropyl)phenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:

    4-Aminophenylacetic acid: Similar structure but lacks the 3-aminopropyl group.

    Phenylacetic acid: Lacks the amino and propyl groups, making it less versatile in chemical reactions.

    2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Similar structure but with a different substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-[4-(3-aminopropyl)phenyl]acetic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c12-7-1-2-9-3-5-10(6-4-9)8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H

InChI Key

OFPBMGOGAFUKOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CC(=O)O.Cl

Origin of Product

United States

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